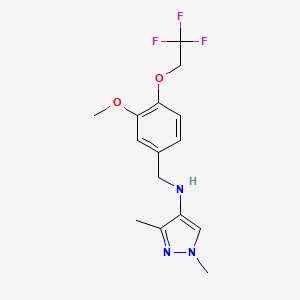

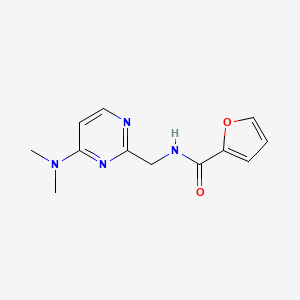

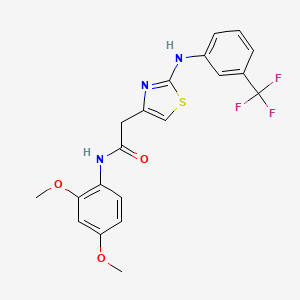

Tert-butyl (2-(4-formyloxazol-5-YL)ethyl)carbamate

カタログ番号:

B2891297

CAS番号:

2169530-25-8

分子量:

240.259

InChIキー:

PXDRSPVIKJDXCE-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

While specific synthesis methods for Tert-butyl (2-(4-formyloxazol-5-YL)ethyl)carbamate were not found, the formation of Boc-protected amines and amino acids, which are similar compounds, is usually conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .Molecular Structure Analysis

The molecular structure of this compound consists of 11 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms. The exact structure could not be found in the search results.Chemical Reactions Analysis

The Boc group in compounds like this compound is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . Tert-butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .科学的研究の応用

Synthesis of Biologically Active Compounds

- Intermediate in Omisertinib Synthesis : Tert-butyl derivatives have been used as intermediates in the synthesis of biologically active compounds, such as Omisertinib (AZD9291), a medication for non-small cell lung cancer treatment. A study demonstrated a rapid synthetic method for such an intermediate, achieving an 81% total yield over three steps, including acylation, nucleophilic substitution, and reduction (Zhao et al., 2017).

Crystallographic and Structural Analysis

- Isomorphous Crystal Structures : Investigations into the crystal structures of tert-butyl derivatives have revealed how molecules link via hydrogen and halogen bonds involving carbonyl groups, contributing to the understanding of molecular interactions in solid states (Baillargeon et al., 2017).

Synthesis of Analogues and Derivatives

- Carbocyclic Analogues of Nucleotides : Research on tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate has contributed to the synthesis of carbocyclic analogues of 2'-deoxyribonucleotides, important for medicinal chemistry and drug development (Ober et al., 2004).

Chemoselective Reactions and Catalysis

- N-tert-Butoxycarbonylation of Amines : Studies have shown that indium(III) halides are efficient catalysts for N-tert-butoxycarbonylation of amines, leading to the formation of N-tert-butyl-carbamates in excellent yields under solvent-free conditions, demonstrating the potential for chemoselective synthesis processes (Chankeshwara & Chakraborti, 2006).

特性

IUPAC Name |

tert-butyl N-[2-(4-formyl-1,3-oxazol-5-yl)ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O4/c1-11(2,3)17-10(15)12-5-4-9-8(6-14)13-7-16-9/h6-7H,4-5H2,1-3H3,(H,12,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXDRSPVIKJDXCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC1=C(N=CO1)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

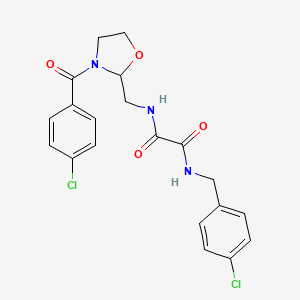

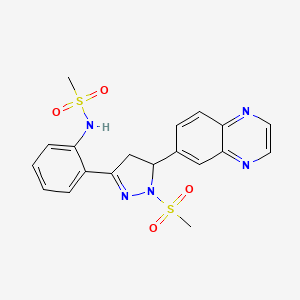

N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(4-c...

Cat. No.: B2891214

CAS No.: 874804-99-6

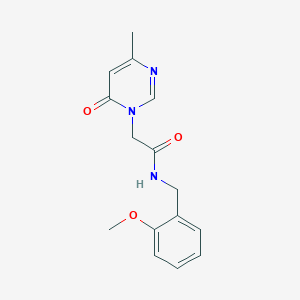

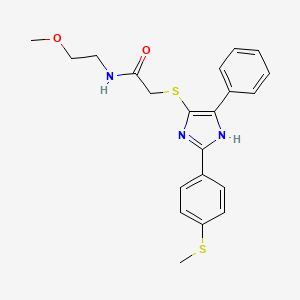

N-(2-methoxybenzyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl...

Cat. No.: B2891216

CAS No.: 1203315-19-8

N-(2,4-dimethoxyphenyl)-2-(2-((3-(trifluoromethyl)pheny...

Cat. No.: B2891218

CAS No.: 1105211-10-6

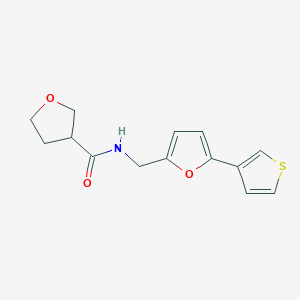

3-(1-(2-(Benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)im...

Cat. No.: B2891219

CAS No.: 2034312-14-4

顧客に最も人気

(3S,4S)-benzyl 3-fluoro-4-hydroxypiperidine-1-carboxyla...

Cat. No.: B2891236

CAS No.: 913574-95-5; 913574-96-6

![3-(1-(2-(Benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B2891219.png)

![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-pyrazole-3-carboxylic acid](/img/structure/B2891227.png)